molecular formula C8H8N4O B6168038 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile CAS No. 1341962-36-4

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B6168038
CAS No.: 1341962-36-4
M. Wt: 176.2
InChI Key:
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Description

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a hydroxyazetidinyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also involve stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group and the pyrazine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carboxamide
  • 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carboxylic acid
  • 3-(3-hydroxyazetidin-1-yl)pyrazine-2-methanol

Uniqueness

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both a hydroxyazetidinyl group and a carbonitrile group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves the reaction of 3-chloroazetidine with pyrazine-2-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloroazetidine", "pyrazine-2-carbonitrile", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-chloroazetidine to a reaction flask", "Add pyrazine-2-carbonitrile to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain 3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile" ] }

CAS No.

1341962-36-4

Molecular Formula

C8H8N4O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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